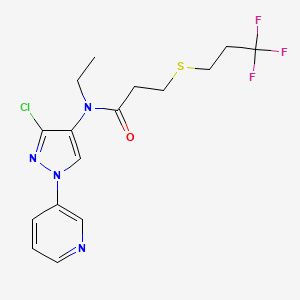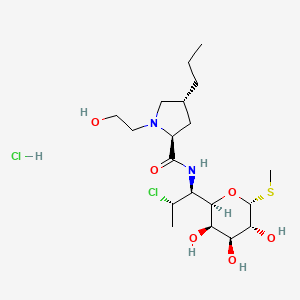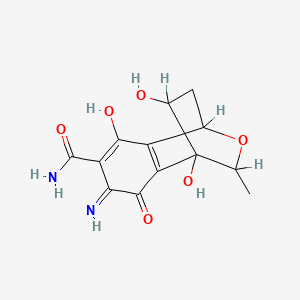![molecular formula C24H34N6O B611602 2-吡啶甲酰胺,6-[六氢-4-[1-(1-甲基乙基)-4-哌啶基]-1h-1,4-二氮杂卓-1-基]-n-4-吡啶基- CAS No. 1373268-67-7](/img/structure/B611602.png)
2-吡啶甲酰胺,6-[六氢-4-[1-(1-甲基乙基)-4-哌啶基]-1h-1,4-二氮杂卓-1-基]-n-4-吡啶基-
描述
USL311 is a CXCR4 receptor antagonist which prevents the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4. USL311 inhibits CXCR4 activation and decreases proliferation and migration of CXCR4-expressing tumor cells.
科学研究应用
Cancer Treatment
USL-311 (also known as PRX177561) is a small molecule inhibitor of CXCR4, a member of the G protein-coupled receptors (GPCRs) superfamily . It has been used in preclinical studies for cancer treatment, particularly in combination with VEGF/VEGFR inhibitors on Glioblastoma Multiforme (GBM) . The compound can reduce tumor cell proliferation and enhance survival .
Blockade of CXCR4
The CXCR4 receptor is specific for CXC chemokine ligand 12 (CXCL12), also known as SDF-1 . The interaction between CXCR4 and its ligand triggers downstream signaling pathways that influence cell proliferation, chemotaxis, migration, and gene expression . USL-311 acts as a CXCR4 antagonist, blocking these interactions .
Regulation of Physiological Processes
The CXCL12/CXCR4 axis regulated by USL-311 is implicated in several physiological processes, including hematopoiesis, organogenesis, and tissue repair .
Role in Tumor Progression
The CXCL12/CXCR4 axis, which USL-311 targets, plays a key role in tumor growth, survival, angiogenesis, metastasis, and therapeutic resistance .
Clinical Trials
USL-311 has reached Phase 2 clinical trials for the treatment of Glioblastoma . It has been tested as a single agent and in combination with Lomustine (CCNU) in subjects with advanced solid tumors .
Patent and Drug Development
USL-311 was initially developed by Ligand Pharmaceuticals, Inc., and is now under the active organization of Upsher-Smith Laboratories LLC . It has been patented for use in the treatment of cancer .
作用机制
Target of Action
USL-311, also known as 2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a member of the G protein-coupled receptors (GPCRs) superfamily . It is found in various cell types, including hematopoietic stem cells, T and B lymphocytes, monocytes, macrophages, dendritic cells, neutrophils, eosinophils, endothelial, and epithelial cells .
Mode of Action
Upon administration, USL-311 binds to CXCR4, thereby preventing the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 and inhibiting CXCR4 activation . This may result in decreased proliferation and migration of CXCR4-expressing tumor cells .
Biochemical Pathways
The binding of CXCL12 to CXCR4 activates various downstream signaling pathways, resulting in a wide range of responses such as intracellular calcium elevation, chemotaxis, gene transcription, cell survival, and proliferation . The CXCR4/CXCL12 axis is necessary for developmental processes, including hematopoiesis, organogenesis, tissue repair, vascularization, cardiogenesis, and neurogenesis . Multiple evidence revealed that CXCL12/CXCR4 axis is implicated in several pathways involved in carcinogenesis and plays a key role in tumor growth, survival, angiogenesis, metastasis, and therapeutic resistance .
Pharmacokinetics
It is under investigation in clinical trials, which are designed to explore the safety, tolerability, pharmacokinetics, and preliminary efficacy of usl-311 .
Result of Action
The result of USL-311’s action is the inhibition of CXCR4 activation, which may lead to decreased proliferation and migration of CXCR4-expressing tumor cells . This can potentially inhibit tumor growth, survival, angiogenesis, metastasis, and therapeutic resistance .
Action Environment
The action environment of USL-311 is primarily within the cellular environment where CXCR4 is expressed. The efficacy and stability of USL-311 can be influenced by various factors, including the expression levels of CXCR4, the presence of its ligand CXCL12, and the specific characteristics of the tumor microenvironment. More research is needed to fully understand how these and other environmental factors influence the action of usl-311 .
属性
IUPAC Name |
6-[4-(1-propan-2-ylpiperidin-4-yl)-1,4-diazepan-1-yl]-N-pyridin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNVQKARNSSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373268-67-7 | |
| Record name | USL-311 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373268677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USL-311 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | USL-311 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTG5MX2Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does USL311 interact with its target, CXCR4, and what are the downstream effects of this interaction?
A1: USL311 acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] This means that it binds to CXCR4 and blocks the binding of its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). [] By preventing SDF-1 from binding to CXCR4, USL311 inhibits the activation of downstream signaling pathways that are normally triggered by CXCR4 activation. This inhibition can lead to decreased proliferation and migration of tumor cells that express CXCR4. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)

![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)


![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)